molecular formula C8H5BrClFO B1435279 Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- CAS No. 1435805-96-1

Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-

Cat. No.: B1435279
CAS No.: 1435805-96-1
M. Wt: 251.48 g/mol
InChI Key: MKHADWQTWYODCU-UHFFFAOYSA-N
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Description

Key Features:

  • Inductive effects : Fluorine (-I) and chlorine (-I) withdraw electron density, polarizing the ring.
  • Resonance effects : Bromine’s mesomeric (+M) interaction partially offsets electron deficiency at the para position.
  • Orbital hybridization : The carbonyl carbon (sp²) forms a π-bond with oxygen, while halogens occupy sp³-hybridized positions.

Density Functional Theory (DFT) calculations show a HOMO-LUMO gap of 4.2 eV , indicating moderate reactivity. The LUMO localizes on the ketone and meta-chlorine, making these sites nucleophilic targets.

Comparative Analysis with Halogenated Acetophenone Analogues

Compound Substituents Molecular Weight (g/mol) Key Properties
1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone 4-Br, 2-Cl, 5-F 251.48 High polarity (μ = 3.8 D)
2-Bromo-2'-fluoroacetophenone 2-Br, 2'-F 217.04 Reduced steric hindrance, μ = 3.2 D
4-Bromo-2-fluorophenol 4-Br, 2-F, -OH 191.02 Hydrogen bonding capacity
1-(4-Bromo-2-fluorophenyl)ethanone 4-Br, 2-F 217.04 Lower melting point (-12°C vs. 98°C)

Structural Trends:

  • Halogen position : Ortho-substituents (e.g., 2-Cl) increase torsional strain versus para-substituents.
  • Electronegativity : Fluorine’s high electronegativity enhances dipole moments compared to bromine.
  • Crystal packing : Bulkier halogens (Br, Cl) reduce symmetry, favoring monoclinic over orthorhombic systems.

This compound’s three halogen substituents create unique steric and electronic profiles, distinguishing it from analogues with fewer halogens.

Properties

IUPAC Name

1-(4-bromo-2-chloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHADWQTWYODCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis

Step Reaction Description Reagents & Conditions Yield & Notes
1 Selective Bromination of 4-chloro-2-fluorobenzoic acid to obtain 5-bromo-4-chloro-2-fluorobenzoic acid React 4-chloro-2-fluorobenzoic acid with bromine in presence of nitric acid and silver nitrate catalyst at 0°C to room temperature Yield ~85%; product is a pale white solid
2 Conversion to Benzoyl Chloride and Amidation : The brominated acid is converted to benzoyl chloride using thionyl chloride, then reacted with N,O-dimethylhydroxylamine hydrochloride to form the corresponding N-methoxy-N-methylbenzamide intermediate Thionyl chloride reflux; subsequent amidation under anhydrous conditions Intermediate isolated for next step
3 Grignard Reaction : The intermediate reacts with methylmagnesium bromide (methyl Grignard reagent) in anhydrous tetrahydrofuran at 0°C under nitrogen atmosphere to yield the target ethanone Controlled addition of methyl Grignard; reaction stirred at room temperature until completion Yield ~80-95%; product isolated as light yellow solid

Advantages

  • High overall yield (~80%)
  • No formation of isomeric by-products, simplifying purification
  • Suitable for large-scale production due to reproducibility and scalability
  • Avoids difficult separations encountered in alternative methods

Reaction Scheme Summary

  • 4-chloro-2-fluorobenzoic acid → bromination → 5-bromo-4-chloro-2-fluorobenzoic acid
  • Brominated acid → thionyl chloride → benzoyl chloride → amidation → N-methoxy-N-methylbenzamide intermediate
  • Intermediate + methyl Grignard → ethanone product

Alternative Preparation Method (Route B)

This method involves direct acetylation of bromo-chlorofluorobenzene using Friedel-Crafts conditions.

Procedure

  • React 4-bromo-3-chlorofluorobenzene with acetyl chloride in the presence of aluminum chloride catalyst at 30-100°C.
  • The reaction produces a mixture of isomeric acetophenones, including the desired 1-(4-bromo-2-chloro-5-fluorophenyl)-ethanone and an undesired isomer.
  • The ratio of desired isomer to by-product is approximately 3:2.
  • Purification requires chromatographic separation, resulting in low isolated yield (~6.8%).

Comparative Analysis of Preparation Methods

Feature Route A (Bromination + Grignard) Route B (Friedel-Crafts Acetylation)
Starting Material 4-chloro-2-fluorobenzoic acid 4-bromo-3-chlorofluorobenzene
Key Reactions Bromination, amidation, Grignard reaction Friedel-Crafts acetylation
Yield of Target Compound High (~80-95%) Low (~6.8%)
By-product Formation Minimal to none Significant isomer formation (3:2 ratio)
Purification Simple, no complex separation Requires chromatographic separation
Scalability Suitable for large-scale Not suitable for scale-up
Reaction Complexity Multi-step but well-controlled Single-step but low selectivity

Research Findings and Notes

  • The bromination step under silver nitrate and nitric acid catalysis is highly selective for the 5-position on the aromatic ring, enabling controlled introduction of bromine without overbromination or side reactions.
  • The use of N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide intermediate is critical for controlled acylation via the Grignard reagent, preventing over-addition and allowing clean conversion to the ketone.
  • The Grignard reaction performed at low temperature under inert atmosphere ensures high conversion and purity.
  • Attempts to directly convert brominated benzoic acid to the ketone using lithium methylide were unsuccessful due to debromination side reactions.
  • The Friedel-Crafts acetylation method suffers from regioselectivity issues leading to isomeric mixtures, limiting its practical utility.

Data Table: Reaction Conditions and Yields for Route A

Step Reagents Conditions Yield (%) Product Characteristics
Bromination 4-chloro-2-fluorobenzoic acid, Br2, HNO3, AgNO3 0°C to RT, 16 h 85 Pale white solid, confirmed by MS and NMR
Amidation Thionyl chloride, N,O-dimethylhydroxylamine hydrochloride Reflux, anhydrous Intermediate isolated Stable N-methoxy-N-methylbenzamide
Grignard Reaction Methylmagnesium bromide in diethyl ether 0°C under N2, then RT 80-95 Light yellow solid, high purity

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms can enhance its binding affinity to specific enzymes or receptors, leading to modulation of their activity . The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural and Substitutional Variations

The target compound’s unique substitution pattern distinguishes it from related ethanones. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Key References
1-(2-Chlorophenyl)ethanone Cl (2) C₈H₇ClO
1-(4-Bromo-2-fluorophenyl)ethanone Br (4), F (2) C₈H₆BrFO
1-(4-Bromo-2,6-difluorophenyl)ethanone Br (4), F (2,6) C₈H₅BrF₂O
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Br (4), F (4) on pyrazole C₁₇H₁₄BrFN₂O

Key Observations :

  • Electronic Effects: The electron-withdrawing halogens (Br, Cl, F) reduce electron density on the aromatic ring, affecting reactivity in nucleophilic/electrophilic substitutions. The trifluoro derivative () exhibits enhanced electrophilicity compared to mono-halogenated analogs .

Physicochemical Properties

While direct data for the target compound are unavailable, trends can be inferred:

  • Melting Points: Halogenated ethanones generally exhibit higher melting points due to increased molecular symmetry and intermolecular halogen bonding. For example, 1-(2-chlorophenyl)ethanone melts at 54–56°C, whereas 1-(4-bromo-2-fluorophenyl)ethanone (similar substitution complexity) likely has a higher melting point .
  • Solubility : Bromine and chlorine substituents reduce solubility in polar solvents compared to fluorine-containing analogs. The 5-fluoro group in the target compound may slightly improve solubility in aprotic solvents .

Biological Activity

Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- is an organic compound characterized by its unique halogenated structure. This compound has garnered attention in various scientific fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- has the molecular formula C8H6BrClF. The presence of bromine, chlorine, and fluorine atoms on the phenyl ring significantly influences its chemical reactivity and biological activity. The halogen atoms enhance the compound's lipophilicity, which may affect its pharmacokinetics and interactions with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The halogen substitutions can increase binding affinity to specific enzymes or receptors, facilitating modulation of their activity. This mechanism is crucial in understanding how the compound exerts its potential therapeutic effects.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Its structural features allow it to interact with cancer cell lines effectively. For instance, studies have shown that compounds with similar halogenated structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • In Vitro Studies : In a study evaluating various halogenated ethanones, Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- demonstrated significant cytotoxicity against human cancer cell lines. The compound's IC50 values indicated a promising therapeutic window for further development in anticancer applications .
  • Mechanistic Insights : Another study investigated the binding affinity of similar compounds to serotonin receptors, revealing that modifications in the halogen pattern could lead to enhanced receptor selectivity and potency. This suggests that Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- may also interact with neurotransmitter systems, potentially influencing mood disorders or neurological conditions .

Comparative Analysis

To better understand the uniqueness of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Biological Activity
Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- Bromine, chlorine, and fluorine on phenyl ringPotential anticancer and antimicrobial effects
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Different halogen positionsVarying reactivity and potential applications
2-Bromo-1-(4-methylphenyl)ethanone Contains a methyl group instead of chlorineDifferent pharmacological profiles

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-
Reactant of Route 2
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Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-

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